Structural Elucidation and Analytical Workflows for 2-Fluoro-6-(prop-2-en-1-yl)phenol
Structural Elucidation and Analytical Workflows for 2-Fluoro-6-(prop-2-en-1-yl)phenol
A Comprehensive Spectroscopic Guide for Advanced Organic Synthesis and Drug Development
Executive Summary & Strategic Importance
2-Fluoro-6-(prop-2-en-1-yl)phenol (commonly known as 2-fluoro-6-allylphenol; CAS: 69318-23-6) is a highly versatile, ortho-substituted phenolic building block. In modern pharmaceutical development, this compound serves as a critical intermediate in the synthesis of highly functionalized aryl systems, including [1] and C-aryl glycoside derivatives used as (e.g., Empagliflozin analogs) for the treatment of Type II diabetes[2][3].
This whitepaper provides a rigorous, self-validating spectroscopic compendium and experimental workflow for the synthesis, isolation, and structural verification of 2-fluoro-6-(prop-2-en-1-yl)phenol.
Spectroscopic Data Compendium
Accurate structural elucidation of 2-fluoro-6-(prop-2-en-1-yl)phenol requires a multinuclear approach. The presence of the highly electronegative fluorine atom (spin ½) at the C2 position induces significant scalar couplings across both
Nuclear Magnetic Resonance (NMR) Profiling
Causality in Spectral Interpretation:
In the
Table 1:
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| C1-OH | 5.25 | br s | - | 1H | Phenolic OH |
| C1'-H | 3.42 | dt | 6.5, 1.5 | 2H | Allylic CH |
| C2'-H | 5.98 | ddt | 17.0, 10.0, 6.5 | 1H | Internal Olefin CH |
| C3'-H | 5.12 - 5.18 | m | - | 2H | Terminal Olefin CH |
| C3-H | 6.95 | ddd | 11.0, 8.0, 1.5 | 1H | Aromatic CH (ortho to F) |
| C4-H | 6.78 | td | 8.0, 5.0 | 1H | Aromatic CH (meta to F) |
| C5-H | 6.85 | dd | 8.0, 1.5 | 1H | Aromatic CH (para to F) |
Table 2:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | |
| 151.2 | d | 240.5 | C-F (Aromatic) | |
| 142.5 | d | 14.8 | C-OH (Aromatic) | |
| 127.8 | d | 2.5 | C-Allyl (Aromatic) | |
| 125.4 | d | 3.0 | Aromatic CH | |
| 120.1 | d | 7.5 | Aromatic CH | |
| 114.8 | d | 18.5 | Aromatic CH | |
| 136.2 | s | - | Internal Olefin CH | |
| 116.5 | s | - | Terminal Olefin CH | |
| 34.6 | s | - | Allylic CH | |
| -138.5 | m | - | Ar-F |
FT-IR and Mass Spectrometry (MS)
Causality in Spectral Interpretation:
Electron Ionization (EI) MS provides a distinct fragmentation pathway. While the molecular ion (
Table 3: FT-IR (ATR) & MS (EI, 70 eV) Data
| Method | Key Signals / | Interpretation |
| FT-IR | 3420 cm | O-H stretch (broad, hydrogen-bonded) |
| FT-IR | 1638 cm | C=C stretch (allyl internal olefin) |
| FT-IR | 1255 cm | C-F stretch (aromatic) |
| FT-IR | 995, 912 cm | =CH |
| MS (EI) | 152 (100%) | Molecular Ion |
| MS (EI) | 137 (45%) | |
| MS (EI) | 123 (20%) |
Experimental Methodologies & Self-Validating Protocols
To achieve high-purity 2-fluoro-6-(prop-2-en-1-yl)phenol, the standard approach is a two-step sequence: an
Protocol 1: Synthesis of 2-Fluorophenyl Allyl Ether (O-Alkylation)
-
Reaction Setup: Charge a flame-dried flask with 2-fluorophenol (1.0 equiv), anhydrous K
CO (1.5 equiv), and analytical-grade acetone (or N-methylpyrrolidone)[1][4]. -
Addition: Add allyl bromide (1.2 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to 60-70 °C for 6–8 hours under a nitrogen atmosphere.
-
Causality of Reagents: K
CO is selected as a mild base to quantitatively deprotonate the phenol without triggering side reactions (such as C-alkylation), while the polar aprotic solvent accelerates the displacement. -
Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via vacuum distillation to yield the intermediate ether.
Protocol 2: [3,3]-Sigmatropic Claisen Rearrangement
-
Thermal Activation: Dissolve the purified 2-fluorophenyl allyl ether in
-diethylaniline (2 volumes). Heat the solution to 190–200 °C for 8 hours under strict inert conditions. -
Causality of Solvent: The choice of
-diethylaniline (a high-boiling, weakly basic solvent) is deliberate. It provides the thermal mass required to overcome the activation energy of the concerted [3,3]-sigmatropic shift while neutralizing trace acidic byproducts that could catalyze unwanted polymerization of the allyl moiety. -
Self-Validating Purification (Acid/Base Extraction):
-
Cool the mixture and dilute with diethyl ether.
-
Wash the organic layer with 1M HCl (3x) to completely protonate and remove the
-diethylaniline solvent. -
Extract the organic layer with 2M NaOH (3x). Validation Step: Only the successfully rearranged phenolic product will deprotonate and migrate to the aqueous layer, leaving unreacted neutral ether in the organic layer.
-
Acidify the aqueous layer to pH 2 using concentrated HCl, and back-extract with ethyl acetate. Dry over Na
SO and concentrate to yield >98% pure 2-fluoro-6-(prop-2-en-1-yl)phenol.
-
Mechanistic Workflows & Visualizations
Reaction Mechanism Pathway
The transformation relies on a highly ordered, concerted transition state. The initial sigmatropic shift breaks the aromaticity, forming a cyclohexadienone intermediate that rapidly tautomerizes to restore the stable aromatic ring.
Caption: Claisen rearrangement mechanism from 2-fluorophenol to 2-fluoro-6-allylphenol.
Analytical Validation Workflow
To ensure the synthesized batch is suitable for downstream API manufacturing, the following multi-modal validation logic must be applied.
Caption: Self-validating analytical workflow for spectroscopic purity verification.
References
- Source: WIPO (PCT)
- Source: WIPO (PCT)
-
Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer URL:[Link]
-
Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL:[Link]
Sources
- 1. WO2011064789A1 - Improved process for the preparation of halo-dialkoxybenzenes - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2015158206A1 - C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof - Google Patents [patents.google.com]
- 4. Improved Process For The Preparation Of Halo Dialkoxybenzenes [quickcompany.in]
